molecular formula C14H15BrN2O4S B223300 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide

4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide

Cat. No. B223300
M. Wt: 387.25 g/mol
InChI Key: HPNDUFHTLPLSPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide, also known as BDMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDMB is a sulfonamide derivative that has been synthesized through a multistep reaction process.

Mechanism of Action

The mechanism of action of 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide is not fully understood, but it has been proposed to act as an inhibitor of certain enzymes and proteins that play a role in various biological processes. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activity of certain kinases that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and prostaglandins, which are involved in the development of inflammation. This compound has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. This compound has also been shown to have antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its low water solubility, which can make it difficult to work with in aqueous environments. This compound also has limited stability under certain conditions, which can affect its activity and efficacy.

Future Directions

There are several future directions for the research of 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide. One potential direction is the development of new drugs that target specific biological pathways, such as COX-2 inhibition or cancer cell proliferation. Another potential direction is the investigation of the antimicrobial activity of this compound against various bacterial strains. Additionally, the optimization of the synthesis of this compound to increase its yield and purity could also be a future direction for research.

Synthesis Methods

The synthesis of 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide involves a multistep reaction process that starts with the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with pyridine-4-carboxaldehyde in the presence of a base. The resulting product is then subjected to a reduction reaction using sodium borohydride to obtain the final product, this compound. The synthesis of this compound has been optimized to increase the yield and purity of the final product.

Scientific Research Applications

4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been used as a tool compound for the development of new drugs that target specific biological pathways.

properties

Molecular Formula

C14H15BrN2O4S

Molecular Weight

387.25 g/mol

IUPAC Name

4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C14H15BrN2O4S/c1-20-12-8-14(13(21-2)7-11(12)15)22(18,19)17-9-10-3-5-16-6-4-10/h3-8,17H,9H2,1-2H3

InChI Key

HPNDUFHTLPLSPY-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NCC2=CC=NC=C2

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NCC2=CC=NC=C2

Origin of Product

United States

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